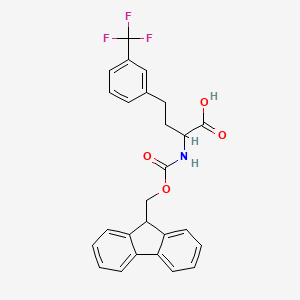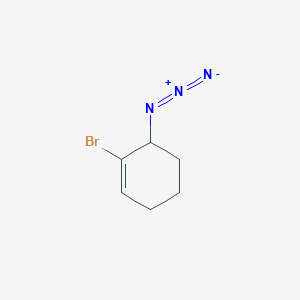
6-Azido-1-bromocyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-1-bromocyclohex-1-ene is an organic compound characterized by the presence of both azido and bromo functional groups attached to a cyclohexene ring
Preparation Methods
The synthesis of 6-Azido-1-bromocyclohex-1-ene typically involves the bromination of cyclohexene followed by the introduction of the azido group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azido group can then be introduced through nucleophilic substitution using sodium azide in a suitable solvent such as dimethylformamide (DMF) or acetonitrile .
Chemical Reactions Analysis
6-Azido-1-bromocyclohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include sodium azide, bromine, N-bromosuccinimide, and various solvents like DMF and acetonitrile. Major products formed from these reactions include substituted cyclohexenes, amines, and triazoles.
Scientific Research Applications
6-Azido-1-bromocyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azido-1-bromocyclohex-1-ene is primarily based on the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications.
Comparison with Similar Compounds
6-Azido-1-bromocyclohex-1-ene can be compared with other similar compounds such as:
1-Bromocyclohexene: Lacks the azido group, making it less versatile in cycloaddition reactions.
6-Azidocyclohex-1-ene: Lacks the bromo group, limiting its use in substitution reactions.
1-Azido-2-bromocyclohexane: Similar in structure but differs in the position of the functional groups, affecting its reactivity and applications.
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
6-azido-1-bromocyclohexene |
InChI |
InChI=1S/C6H8BrN3/c7-5-3-1-2-4-6(5)9-10-8/h3,6H,1-2,4H2 |
InChI Key |
ABUJKRREYFXJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)N=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)
![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)
![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)

![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
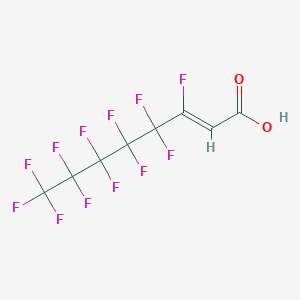
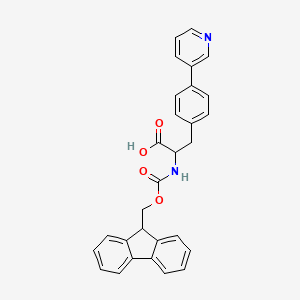
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)

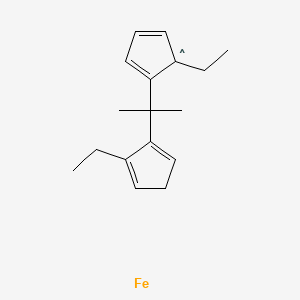
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
